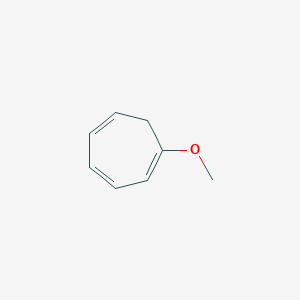

1-Methoxy-1,3,5-cycloheptatriene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxycyclohepta-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-9-8-6-4-2-3-5-7-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHWQHYSUMPIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169401 | |

| Record name | 1-Methoxy-1,3,5-cycloheptatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1728-32-1 | |

| Record name | 1-Methoxy-1,3,5-cycloheptatriene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1728-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-1,3,5-cycloheptatriene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001728321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxy-1,3,5-cycloheptatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHOXY-1,3,5-CYCLOHEPTATRIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7GH82U4ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for 1 Methoxy 1,3,5 Cycloheptatriene and Its Isomers

Direct Synthetic Routes

Direct methods for the synthesis of methoxycycloheptatrienes often start from a pre-formed seven-membered ring.

A key route to methoxy-substituted cycloheptatrienes involves the tropylium (B1234903) cation, which is readily available as cycloheptatrienyl tetrafluoroborate (B81430). The reaction of cycloheptatrienyl tetrafluoroborate with methanol (B129727) in the presence of a weak base like sodium bicarbonate yields 7-methoxy-1,3,5-cycloheptatriene. prepchem.com This product can then be thermally isomerized to the more stable 1-methoxy-1,3,5-cycloheptatriene. prepchem.com

Reaction Scheme: Synthesis from Cycloheptatrienyl Tetrafluoroborate

| Reactant | Reagents | Product |

| Cycloheptatrienyl Tetrafluoroborate | Methanol, Sodium Bicarbonate, Water | 7-Methoxy-1,3,5-cycloheptatriene |

While the reaction with the tropylium cation is a common method, other preparative routes to cycloheptatriene (B165957) derivatives exist. For instance, the Buchner ring enlargement reaction, a classic method, involves the reaction of benzene (B151609) with ethyl diazoacetate to form a norcaradiene intermediate, which then rearranges to an ethyl cycloheptatriene-7-carboxylate. wikipedia.org This highlights a general strategy for accessing cycloheptatriene systems, which could be adapted for the synthesis of methoxy-substituted analogs.

Thermal Isomerization Pathways to 1-Methoxy-1,3,5-cycloheptatriene

Thermal rearrangements are a fundamental aspect of cycloheptatriene chemistry, allowing for the interconversion of its isomers.

The direct product from the reaction of cycloheptatrienyl tetrafluoroborate and methanol, 7-methoxy-1,3,5-cycloheptatriene, can be converted to 1-methoxy-1,3,5-cycloheptatriene through thermal isomerization. prepchem.com This process typically involves heating the 7-methoxy isomer at elevated temperatures (e.g., 150°C) under an inert atmosphere to promote the rearrangement. prepchem.com This isomerization is a key step in obtaining the 1-methoxy isomer from this synthetic route. prepchem.com

The isomerization of cycloheptatrienes can proceed through a series of steps involving different isomers. It is plausible that the thermal conversion of 7-methoxy-1,3,5-cycloheptatriene to the 1-methoxy isomer may involve 3-methoxy-1,3,5-cycloheptatriene as a transient intermediate. The study of valence isomerization in cycloheptatriene systems reveals a complex network of rearrangements. nih.govnih.gov

Precursor-Based Syntheses Involving Cycloheptatriene Derivatives

The synthesis of substituted cycloheptatrienes can also be achieved by modifying the parent cycloheptatriene molecule. While direct methoxylation might be challenging, the functionalization of cycloheptatriene provides a versatile entry point to various derivatives. For example, cycloheptatriene itself can be synthesized through methods like the photochemical reaction of benzene with diazomethane (B1218177) or the pyrolysis of an adduct from cyclohexene (B86901) and dichlorocarbene. wikipedia.org These parent cycloheptatriene synthesis methods provide the foundational seven-membered ring structure for further chemical elaboration.

Isomeric Landscape and Interconversion Dynamics of Methoxy 1,3,5 Cycloheptatriene Derivatives

Structural Isomerism within Methoxy-Cycloheptatrienes

Methoxy (B1213986) substitution on the 1,3,5-cycloheptatriene ring system leads to the formation of four primary structural isomers. These isomers are distinguished by the point of attachment of the methoxy group to the carbon framework of the cycloheptatriene (B165957) ring. The isomers are:

1-methoxy-1,3,5-cycloheptatriene

2-methoxy-1,3,5-cycloheptatriene

3-methoxy-1,3,5-cycloheptatriene

7-methoxy-1,3,5-cycloheptatriene

These structural isomers are capable of interconversion, particularly under thermal conditions acs.org. Among these, computational studies have identified 1-methoxy-1,3,5-cycloheptatriene as the most stable isomer acs.orgacs.org.

Conformational Analysis and Energetics

The non-planar nature of the cycloheptatriene ring introduces conformational isomerism. The two primary conformations of interest are the boat and planar forms.

The parent compound, 1,3,5-cycloheptatriene, is known to adopt a boat conformation in its ground state acs.org. This preference for a non-planar structure is retained in its methoxy-substituted derivatives. Molecular orbital calculations across various methods consistently identify the boat conformation of 1-methoxy-1,3,5-cycloheptatriene as the most stable species among all the isomers acs.orgacs.org. The methoxy substitution has been found to have little influence on the preferred conformation of the seven-membered ring itself acs.orgacs.org. The stability of the boat conformation arises from the minimization of angle and torsional strain within the seven-membered ring.

The relative energies of the boat conformations of the different methoxy-cycloheptatriene isomers have been calculated, with 1-methoxy-1,3,5-cycloheptatriene consistently being the lowest in energy.

Relative Energies of Methoxy-1,3,5-cycloheptatriene Isomers (Boat Conformation)

| Isomer | Relative Energy (kcal/mol) - SAM1 | Relative Energy (kcal/mol) - B3LYP/6-31G* |

|---|---|---|

| 1-MCHT | 0.00 | 0.00 |

| 2-MCHT | 1.57 | 1.63 |

| 3-MCHT | 1.13 | 1.22 |

MCHT: Methoxy-1,3,5-cycloheptatriene. Data sourced from computational studies.

While the boat conformation is the most stable, the planar conformation represents a key transition state in the interconversion of different boat forms acs.org. Optimization of the planar isomers has been performed to evaluate the energy barriers for this process acs.orgacs.org. The planar conformation is significantly higher in energy than the boat conformation due to increased ring strain and eclipsing interactions.

Relative Energies of Methoxy-1,3,5-cycloheptatriene Isomers (Planar Conformation)

| Isomer | Relative Energy (kcal/mol) - SAM1 | Relative Energy (kcal/mol) - B3LYP/6-31G* |

|---|---|---|

| 1-MCHT | 6.09 | 5.86 |

| 2-MCHT | 7.42 | 7.15 |

| 3-MCHT | 7.10 | 6.84 |

MCHT: Methoxy-1,3,5-cycloheptatriene. Data sourced from computational studies.

Mechanisms of Isomeric Interconversion

The interconversion between different isomers of methoxy-1,3,5-cycloheptatriene is a dynamic process governed by specific energy barriers and transition structures.

The interconversion between two boat conformations of a given isomer proceeds through a higher-energy planar transition structure acs.org. The energy required for this interconversion is relatively low, with a barrier of approximately 6 kcal/mol for the parent cycloheptatriene acs.org. Computational studies indicate that methoxy substitution has only a minor impact on the energy required for this boat-to-boat interconversion through the planar transition state acs.orgacs.org.

The thermal isomerization between the different structural isomers (e.g., 1-MCHT to 2-MCHT) is a more complex process that involves transannular 1,5-hydrogen shifts, with activation energies in the range of 31-32 kcal/mol for related cycloheptatriene derivatives acs.org.

The orientation of the methoxy group relative to the cycloheptatriene ring is another important conformational factor. The rotation around the C-O single bond of the methoxy group has been studied to determine the preferred orientations and the energy barriers to rotation acs.org.

Examination of the rotational energy profiles has allowed for the identification of the factors that control the preferred orientation of the methoxy group in these compounds acs.orgacs.org. For the boat and planar conformations of the various isomers, specific dihedral angles corresponding to the methoxy group orientation are associated with energy minima. The barriers to this rotation are generally low, suggesting that at room temperature, the methoxy group is relatively free to rotate. The semiempirical SAM1 method has been shown to be effective in modeling these rotational profiles acs.org. The energy profiles as a function of the methoxy group rotation (φ1) from -180° to 180° have been derived for both the boat and planar conformations of the methoxy-1,3,5-cycloheptatriene isomers acs.org.

Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Elucidation of 1 Methoxy 1,3,5 Cycloheptatriene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Mechanistic Studies

The boat conformation of 1-Methoxy-1,3,5-cycloheptatriene has been identified as the most stable isomer through molecular orbital calculations. NMR spectroscopy would be instrumental in confirming this theoretical finding by analyzing the through-bond and through-space correlations of the protons and carbons in the seven-membered ring and the methoxy (B1213986) group.

In the absence of specific experimental data for 1-Methoxy-1,3,5-cycloheptatriene, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis. The chemical shifts are estimated based on general principles and data for related cycloheptatriene (B165957) derivatives.

Hypothetical ¹H NMR Data for 1-Methoxy-1,3,5-cycloheptatriene

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H2 | 6.1 - 6.3 | m | - |

| H3 | 5.8 - 6.0 | m | - |

| H4 | 5.8 - 6.0 | m | - |

| H5 | 6.1 - 6.3 | m | - |

| H6 | 5.4 - 5.6 | m | - |

| H7 | 2.3 - 2.5 | t | J = 6.5 |

| OCH₃ | 3.6 | s | - |

Hypothetical ¹³C NMR Data for 1-Methoxy-1,3,5-cycloheptatriene

| Carbon | Chemical Shift (ppm) |

| C1 | 150 - 155 |

| C2 | 125 - 130 |

| C3 | 120 - 125 |

| C4 | 120 - 125 |

| C5 | 125 - 130 |

| C6 | 115 - 120 |

| C7 | 25 - 30 |

| OCH₃ | 55 - 60 |

Mechanistic studies of cycloheptatriene derivatives also heavily rely on NMR spectroscopy. For instance, temperature-dependent NMR studies can provide insights into dynamic processes such as ring inversion and sigmatropic rearrangements, which are characteristic of the cycloheptatriene system.

Photoelectron Spectroscopy and Electronic Structure Analysis of Cycloheptatriene Derivatives

Photoelectron spectroscopy (PES) provides direct experimental insight into the electronic structure of molecules by measuring the ionization potentials of their valence electrons. While specific PES data for 1-Methoxy-1,3,5-cycloheptatriene is not available, studies on the closely related isomer, 7-methoxycycloheptatriene (B8488127), offer valuable information that can be extrapolated to understand the electronic landscape of the 1-methoxy isomer.

The He(I) photoelectron spectra of 7-substituted cycloheptatrienes, including 7-methoxycycloheptatriene, have been recorded and interpreted with the aid of molecular orbital (MO) calculations. These studies reveal that the electronic structure is sensitive to the nature and position of the substituent on the cycloheptatriene ring. The interaction of the methoxy group's lone pair of electrons with the π-system of the triene influences the energies of the molecular orbitals.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in assigning the bands observed in the photoelectron spectra to specific molecular orbitals. For 7-methoxycycloheptatriene, the analysis of its photoelectron spectrum, supported by B3PW91 calculations, has provided a detailed picture of its electronic configuration. It is expected that the electronic structure of 1-Methoxy-1,3,5-cycloheptatriene would also be characterized by a significant interaction between the methoxy group and the π-electrons of the cycloheptatriene ring, leading to distinct features in its photoelectron spectrum.

The electronic structure of cycloheptatriene derivatives is also relevant to their reactivity. For example, the photooxidation of aryl-substituted cycloheptatrienes can be initiated by photoinduced electron transfer, a process governed by the electronic properties of the molecule. Understanding the electronic structure through techniques like photoelectron spectroscopy is therefore crucial for predicting and controlling the chemical behavior of these compounds.

Computational and Theoretical Investigations of 1 Methoxy 1,3,5 Cycloheptatriene

The structural and electronic properties of 1-methoxy-1,3,5-cycloheptatriene have been a subject of significant interest in the field of computational chemistry. Theoretical studies have provided valuable insights into its stability, conformation, and the influence of the methoxy (B1213986) substituent on the cycloheptatriene (B165957) ring. These investigations employ a range of computational methodologies, from semiempirical methods to more rigorous ab initio and density functional theory calculations.

Reactivity Profiles and Mechanistic Studies of 1 Methoxy 1,3,5 Cycloheptatriene

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. 1-Methoxy-1,3,5-cycloheptatriene readily undergoes several types of pericyclic reactions, including cycloadditions and electrocyclizations.

Cycloaddition Reactions

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. libretexts.org 1-Methoxy-1,3,5-cycloheptatriene can act as a 2π, 4π, or 6π component in these reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): This is a well-studied reaction where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. mychemblog.comlibretexts.org In 1-methoxy-1,3,5-cycloheptatriene, the conjugated diene system can react with electron-deficient dienophiles. The electron-donating methoxy (B1213986) group can influence the regioselectivity and stereoselectivity of the reaction. youtube.com Typically, the reaction is favored when the dienophile has electron-attracting groups. libretexts.org The cycloheptatriene (B165957) itself exists in equilibrium with its valence isomer, norcaradiene, which can also participate in [4+2] cycloadditions. nih.gov For example, reactions with benzynes can lead to norcaradiene-selective [4+2] cycloaddition products. nih.gov

[6+2] Cycloaddition: This type of reaction is less common than the [4+2] cycloaddition but is observed with cycloheptatriene systems. It involves the 6π system of the cycloheptatriene and a 2π component. These reactions are often catalyzed by transition metal complexes. mdpi.com For instance, the cyclocodimerization of 1-substituted cycloheptatrienes with silicon-containing alkynes, catalyzed by a titanium-based system, yields bicyclo[4.2.1]nona-2,4,7-trienes through a [6π+2π] cycloaddition. mdpi.com Research has also shown that cycloheptatriene-selective [6+2] cycloadditions can occur with nitroso compounds. nih.gov The study of the [6+2] cycloaddition of silyl-substituted 1,2-dienes to 1,3,5-cycloheptatriene using various catalysts has been a subject of interest for synthesizing biologically active compounds. mdpi.com

[2+2+2] Cycloaddition: This reaction involves the combination of three 2π electron systems to form a six-membered ring. While less common for cycloheptatriene itself, related systems can undergo such reactions. For instance, computational studies have explored the possibility of a [2+2+2] cycloaddition of dienophiles across specific carbons of the cycloheptatriene ring system. researchgate.net

A summary of cycloaddition reactions involving cycloheptatriene systems is presented in the table below.

| Cycloaddition Type | Reactant Partner Examples | Product Type | Catalyst/Conditions |

| [4+2] | Electron-deficient alkenes (e.g., maleic anhydride), benzynes | Substituted bicyclic systems | Thermal or Lewis acid catalysis |

| [6+2] | Silicon-containing alkynes, nitroso compounds, 1,2-dienes | Bicyclo[4.2.1]nonatrienes, bicyclo[4.2.1]nonadienes | Transition metal catalysts (e.g., Ti, Co) |

| [2+2] | Dichloroketene | Bicyclo[5.2.0]nonadienone | Activated zinc |

Electrocyclization Processes

Electrocyclization is a pericyclic reaction that involves the formation of a sigma bond between the ends of a conjugated system, leading to a cyclic product with one fewer π bond. 1-Methoxy-1,3,5-cycloheptatriene can undergo electrocyclization to form bicyclic compounds. The equilibrium between cycloheptatriene and its bicyclic valence isomer, norcaradiene, is a key example of this process. nih.gov The position of substituents can influence the stability of these isomers. For instance, a para-methoxy group has been suggested to lower the transition state energy between the cycloheptatriene and a cyclobutene (B1205218) derivative in a photochemical cascade, making the latter unstable. thieme-connect.com

Rearrangement Reactions

1-Methoxy-1,3,5-cycloheptatriene and related systems can undergo various rearrangement reactions under thermal, photochemical, or cationic conditions.

Thermal Rearrangements

Under thermal conditions, 1-methoxy-1,3,5-cycloheptatriene can undergo sigmatropic rearrangements. A notable example is the "walk rearrangement," which involves a 1,5-carbon migration. Studies on optically active derivatives, such as 2,7-dimethyl-7-methoxymethyl-1,3,5-cycloheptatriene, have shown that this 1,5-carbon shift occurs with inversion of configuration at the migrating carbon center. acs.org Kinetic analysis of the thermal isomerization of deuterated and dimethyl-substituted methoxymethylcycloheptatriene has provided detailed insights into the stereochemistry of these acs.orgnih.gov carbon shifts within the corresponding norcaradiene valence isomers. acs.org

Photochemical Rearrangements in Related Methoxy-Substituted Cyclic Systems

Photochemical activation can induce rearrangements in methoxy-substituted cycloheptatrienes. For example, the irradiation of 7-methoxycycloheptatriene (B8488127) leads to its conversion into 1-methoxybicyclo[3.2.0]hepta-3,6-diene. acs.org In some photochemical cascade reactions involving methoxy-substituted systems, the position of the methoxy group can direct the reaction towards different products, including cycloheptatrienes or other rearranged structures. thieme-connect.com For example, ortho- and para-disubstituted methoxy substrates have been observed to yield hydroperoxide products through rearrangements like the Smiles-type or dienone-phenol rearrangement. thieme-connect.com

Cationic Rearrangements

The introduction of a positive charge in or adjacent to the cycloheptatriene ring can trigger significant rearrangements.

Tropylium (B1234903) Ion-Mediated Rearrangements: The cycloheptatriene system is closely related to the highly stable tropylium cation (C₇H₇⁺), a 6π electron aromatic system. The formation of a tropylium-like cation from 1-methoxy-1,3,5-cycloheptatriene can facilitate rearrangements.

Cyclopropylcarbinyl-Homoallyl Rearrangements: Dihalogenocyclopropanes, which can be synthesized by the addition of dihalocarbenes to cyclic olefins, undergo ring expansion to form unsaturated ketones when treated with silver sulfate (B86663) in sulfuric acid. researchgate.net This type of rearrangement, involving a cyclopropylcarbinyl cation intermediate that opens to a homoallyl cation, is a known pathway in related systems. While not directly documented for 1-methoxy-1,3,5-cycloheptatriene in the provided context, such rearrangements are fundamental in the chemistry of bicyclic systems derived from cycloheptatrienes.

Substitution and Functionalization Reactions

The conjugated triene system of 1-methoxy-1,3,5-cycloheptatriene provides multiple sites for chemical modification. The presence of the electron-donating methoxy group influences the regioselectivity and reactivity of these transformations. While extensive research on the parent cycloheptatriene exists, specific studies on the substitution and functionalization of its 1-methoxy derivative are more limited. However, general principles of cycloheptatriene chemistry, coupled with the electronic effects of the methoxy substituent, allow for predictions of its reactivity.

The double bonds within the cycloheptatriene ring are susceptible to electrophilic attack. Such reactions would lead to the formation of more saturated derivatives. The methoxy group, being an electron-donating group, is expected to activate the ring towards electrophilic substitution and influence the position of attack.

The conjugated diene moiety within the 1-methoxy-1,3,5-cycloheptatriene structure allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this type of reaction, the cycloheptatriene derivative acts as the diene component, reacting with a dienophile to form a bicyclic adduct. The parent cycloheptatriene is known to exist in equilibrium with its norcaradiene valence isomer, which is a reactive diene in Diels-Alder cycloadditions. For instance, the reaction of cycloheptatriene with a potent dienophile like maleic anhydride (B1165640) proceeds to form a complex polycyclic adduct. It is anticipated that 1-methoxy-1,3,5-cycloheptatriene would undergo similar cycloaddition reactions, with the methoxy group potentially influencing the rate and stereoselectivity of the reaction.

While direct examples of nucleophilic substitution on the unactivated 1-methoxy-1,3,5-cycloheptatriene ring are scarce in the literature, reactions involving its derivatives, particularly metal complexes, have been reported. These reactions highlight the potential for functionalization at the cycloheptatrienyl ring.

Reactions with Transition Metal Complexes and Catalytic Transformations

1-Methoxy-1,3,5-cycloheptatriene, like its parent compound, serves as a versatile ligand in organometallic chemistry, readily forming complexes with a variety of transition metals. The π-system of the cycloheptatriene ring can coordinate to metal centers in different hapticities, leading to a diverse range of complex structures and reactivity patterns. The methoxy group can influence the stability and electronic properties of these metal complexes.

A notable example of the reactivity of a metal-complexed derivative is the reaction of the tricarbonyl(methoxycycloheptatrienide)iron anion with 2-chlorotropone (B1584700). rsc.org In this reaction, the iron-complexed methoxycycloheptatrienide acts as a nucleophile, attacking the electrophilic 2-chlorotropone to form a new carbon-carbon bond. This results in the formation of tricarbonyl[1–4-η-6-methoxy-7-(2-oxocyclohepta-1,3,5-trienyl)cyclohepta-1,3,5-triene]iron. rsc.org The reaction proceeds with high selectivity, demonstrating the controlling influence of the iron tricarbonyl group on the reactivity of the cycloheptatriene ring.

The interaction of 1-methoxy-1,3,5-cycloheptatriene with transition metal catalysts can also lead to various catalytic transformations. While specific examples utilizing 1-methoxy-1,3,5-cycloheptatriene as a substrate are not extensively documented, the broader field of cycloheptatriene chemistry provides insights into potential catalytic reactions. These include, but are not limited to, hydrogenation, hydroformylation, and cross-coupling reactions.

For instance, rhodium complexes are well-known catalysts for the hydroformylation of olefins, a process that introduces a formyl group and a hydrogen atom across a double bond. rsc.orgresearchgate.net It is conceivable that under appropriate conditions, the double bonds of 1-methoxy-1,3,5-cycloheptatriene could undergo hydroformylation to yield functionalized cycloheptane (B1346806) derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille couplings, are powerful tools for the formation of carbon-carbon bonds. libretexts.org While these reactions typically involve aryl or vinyl halides, the development of methods for the direct C-H activation and functionalization of substrates like cycloheptatrienes is an active area of research. Such catalytic strategies could enable the direct introduction of new substituents onto the 1-methoxy-1,3,5-cycloheptatriene ring system.

Furthermore, iron-based catalysts are gaining prominence in organic synthesis due to their low cost and low toxicity. mdpi-res.comnih.gov Iron catalysts have been shown to be effective in a variety of transformations, including oxidation and coupling reactions. nih.gov The application of such catalysts to 1-methoxy-1,3,5-cycloheptatriene could open new avenues for its selective functionalization.

Below is a table summarizing the types of reactions discussed:

| Reaction Type | Reagents/Catalysts | Potential Products |

| Substitution & Functionalization | ||

| Electrophilic Addition | Electrophiles (e.g., H+, Br+) | Saturated cycloheptane derivatives |

| Diels-Alder Reaction | Dienophiles (e.g., maleic anhydride) | Bicyclic adducts |

| Nucleophilic Substitution (on metal complex) | Tricarbonyl(methoxycycloheptatrienide)iron, 2-chlorotropone | C-C coupled product rsc.org |

| Transition Metal-Catalyzed Transformations | ||

| Hydroformylation | Rhodium complexes, CO, H2 | Formyl-substituted cycloheptane derivatives |

| Cross-Coupling | Palladium catalysts, coupling partners | Substituted cycloheptatriene derivatives |

| Oxidation/Coupling | Iron catalysts | Oxidized or coupled products |

Applications in Advanced Organic Synthesis

Contribution to the Construction of Bridged Polycyclic Systems

The conjugated diene system within 1-methoxy-1,3,5-cycloheptatriene allows it to readily participate in Diels-Alder reactions, a powerful tool for the construction of six-membered rings and, consequently, bridged polycyclic systems. researchgate.netwikipedia.orgnih.gov In these reactions, the cycloheptatriene (B165957) derivative acts as the diene component, reacting with a dienophile to form a cycloadduct with a complex, three-dimensional architecture. youtube.com

A well-documented example is the Diels-Alder reaction between 1,3,5-cycloheptatriene and a potent dienophile like maleic anhydride (B1165640). researchgate.netyoutube.com This reaction proceeds to form a bridged polycyclic adduct. The presence of the methoxy (B1213986) group in 1-methoxy-1,3,5-cycloheptatriene is expected to influence the reactivity and regioselectivity of the cycloaddition, potentially leading to specific isomers of the polycyclic product. The electron-donating nature of the methoxy group can enhance the reactivity of the diene system.

The reaction of N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) with bicycloalkadienes, which can be accessed from cycloheptatriene derivatives, results in the formation of homo-Diels-Alder products. researchgate.net These reactions are pivotal in creating intricate bridged structures that are challenging to synthesize through other methods. The resulting polycyclic frameworks can serve as scaffolds for the synthesis of complex natural products and other biologically active molecules. For example, a cycloadduct derived from cycloheptatriene is a useful intermediate in the preparation of tecovirimat (B1682736) (TPOXX), a drug used for treating smallpox infections. youtube.com

The following table highlights a key reaction for constructing bridged systems:

| Reactant | Dienophile | Product Type |

| 1-Methoxy-1,3,5-cycloheptatriene | Maleic Anhydride | Bridged Polycyclic Anhydride |

| Bicycloalkadiene (from cycloheptatriene) | N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) | Homo-Diels-Alder Adduct |

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

Beyond its application in the synthesis of specific classes of compounds, 1-methoxy-1,3,5-cycloheptatriene serves as a versatile intermediate for the assembly of a wide array of complex molecular architectures. cymitquimica.comgoogle.com Its utility stems from the multiple reactive sites within the molecule and the ability of the methoxy group to be either retained in the final product or act as a leaving group to facilitate further transformations. cymitquimica.com

The Diels-Alder reaction, as mentioned previously, is a prime example of its versatility, providing access to highly functionalized six-membered rings that are themselves valuable building blocks. nih.govnih.gov The resulting cycloadducts can undergo a variety of subsequent reactions, such as ring-opening, rearrangement, or functional group manipulations, to generate diverse and complex structures.

Furthermore, the cycloheptatriene ring system can be induced to undergo ring expansion or contraction reactions. For example, the Buchner ring enlargement method, which involves the reaction of an aromatic compound with a diazoacetate, can lead to substituted cycloheptatrienes. wikipedia.org Conversely, reactions can be designed to extrude a carbon atom, leading to six-membered ring systems. The presence of the methoxy group can direct these rearrangements and provide a handle for further synthetic modifications.

The versatility of 1-methoxy-1,3,5-cycloheptatriene is further demonstrated by its use in the synthesis of various natural products and their analogues. The cycloheptatriene motif is found in a number of natural compounds, and 1-methoxy-1,3,5-cycloheptatriene provides a convenient starting point for their total synthesis.

Q & A

What are the primary synthetic routes for 1-Methoxy-1,3,5-cycloheptatriene (MCHT), and what analytical methods are recommended for verifying its purity?

MCHT was developed at Edgewood Arsenal as a volatile liquid irritant agent, synthesized to improve dissemination compared to solid riot control agents like CS and CR. While specific synthetic details are not fully disclosed in the literature, its production likely involves methoxylation of cycloheptatriene precursors under controlled conditions. For purity verification, use gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Ensure handling in fume hoods with PPE due to its irritant properties .

How does the aromaticity of MCHT influence its chemical reactivity compared to non-aromatic cycloheptatriene derivatives?

MCHT’s 1-methoxy substitution stabilizes the conjugated triene system, potentially conferring aromatic character through resonance. This stabilization reduces electrophilic reactivity compared to non-aromatic analogs. Computational studies (e.g., density functional theory, DFT) are recommended to evaluate its aromaticity by analyzing electron delocalization and bond-length alternation. Experimentally, compare its reactivity in electrophilic addition or substitution reactions with non-methoxy derivatives .

What experimental designs are suitable for assessing MCHT’s genotoxic potential in mammalian cell lines?

The L5178Y mouse lymphoma cell assay is validated for detecting MCHT’s mutagenicity. Expose cells to graded concentrations of MCHT and quantify gene mutations (e.g., Tk locus) and chromosomal aberrations. Include positive controls like methyl methanesulfonate (MMS) and ionizing radiation. Statistical analysis should differentiate clastogenic (chromosome-breaking) vs. aneugenic (chromosome-missegregation) effects. Cole et al. (1990) demonstrated this method’s efficacy for MCHT, revealing dose-dependent mutagenicity .

How do the acute toxicological profiles of MCHT compare to CR and CS agents in human exposure scenarios?

MCHT induces lacrimation, skin irritation, and respiratory distress similar to CR and CS but with lower potency . In aerosol chamber studies, MCHT’s median incapacitating concentration (ICt₅₀) is higher than CR and CS, requiring higher doses for equivalent effects. Toxicity comparisons show MCHT is less toxic than CS but comparable to CR. Use standardized exposure models (e.g., human volunteers or ex vivo corneal assays) with dosimetry to quantify irritancy thresholds .

What safety protocols are critical when handling MCHT in laboratory settings?

- Engineering controls : Conduct experiments in fume hoods with negative pressure.

- PPE : Wear nitrile gloves, chemical-resistant goggles, and N95 respirators.

- Storage : Use airtight containers in cool, ventilated areas to prevent degradation.

- Decontamination : Flush exposed skin with soap/water; seek medical attention for ocular or respiratory exposure.

Refer to military safety guidelines for riot control agents, as MCHT shares handling requirements with CR and CS .

What methodological challenges exist in quantifying MCHT degradation products in environmental matrices?

MCHT’s high volatility complicates environmental sampling. Use thermal desorption tubes (e.g., Tenax) for air sampling, coupled with GC-MS. For aqueous matrices, employ solid-phase extraction (SPE) with polar sorbents. Degradation products (e.g., methoxy-epoxides) may require LC-MS/MS for detection. Stability studies under UV light and varying pH are critical to identify persistent metabolites .

How can computational models predict MCHT’s interaction with biological targets like TRP channels?

Perform molecular docking using TRPV1/TRPA1 crystal structures to predict MCHT binding. Validate with in vitro calcium imaging in sensory neurons. Compare MCHT’s activation kinetics to capsaicin (TRPV1 agonist) and allyl isothiocyanate (TRPA1 agonist). DFT calculations can elucidate electronic interactions between MCHT’s methoxy group and channel residues .

What spectroscopic techniques are optimal for characterizing MCHT’s structural dynamics in solution?

- UV-Vis spectroscopy : Analyze π→π* transitions to assess conjugation.

- ¹H/¹³C NMR : Identify methoxy proton shifts (δ ~3.3 ppm) and cycloheptatriene ring current effects.

- IR spectroscopy : Detect C-O (~1250 cm⁻¹) and C=C (~1650 cm⁻¹) stretches.

Solvent choice (e.g., CDCl₃ vs. DMSO-d₆) may influence tautomeric equilibria, requiring temperature-controlled experiments .

What contradictory data exist regarding MCHT’s long-term health effects, and how should researchers address these discrepancies?

Human studies at Edgewood Arsenal reported no significant long-term effects after low-dose exposure, but in vitro data show mutagenicity in lymphoma cells. Address this by conducting longitudinal rodent studies with endpoints like histopathology (lung, skin) and oxidative DNA damage biomarkers (8-OHdG). Compare results to CR and CS to contextualize risk .

What are the implications of MCHT’s volatility on its environmental persistence and field sampling?

MCHT’s volatility reduces environmental persistence but complicates airborne detection. Use real-time aerosol monitors (e.g., photoionization detectors) for field studies. Assess photodegradation using solar simulators and quantify half-lives relative to CS/CR. For soil/water, analyze partitioning coefficients (log Kₒw, log Kₒc) to predict mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.